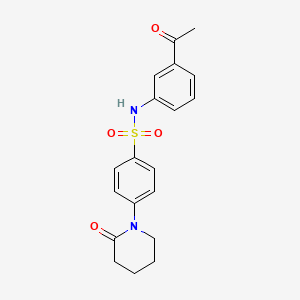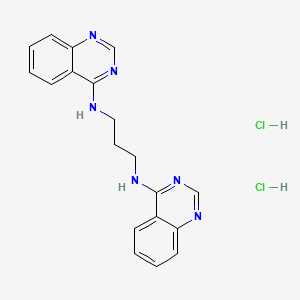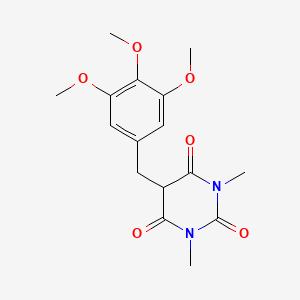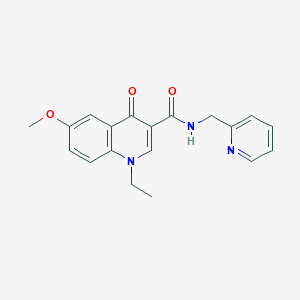
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate, also known as AMBI-5, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. The compound is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature and has various biological activities. AMBI-5 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been studied for their potential applications in cancer therapy, as they can induce apoptosis in cancer cells. 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and inhibit the activity of HDACs. In vivo studies have shown that 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate can inhibit tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has several advantages and limitations for lab experiments. The advantages of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate include its high potency, selectivity, and low toxicity. The limitations of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate include its poor solubility in water, which can make it difficult to administer in vivo, and its instability in the presence of light and air, which can lead to degradation.
Zukünftige Richtungen
There are several future directions for research on 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate. One direction is to study the structure-activity relationship of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate and its derivatives to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, the development of new synthetic methods for the synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the potential applications of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate in material science, such as in the development of organic electronics and sensors, could be further explored.
Synthesemethoden
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has been synthesized using various methods, including the Fischer indole synthesis, Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine, followed by the cyclization of the resulting imine to form the indole ring. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroformate or a carbonyl compound, followed by the cyclization of the resulting iminium ion to form the indole ring. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine, followed by the cyclization of the resulting iminium ion to form the indole ring. Among these methods, the Fischer indole synthesis is the most commonly used method for the synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate.
Wissenschaftliche Forschungsanwendungen
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has been studied as a potential anticancer and anti-inflammatory agent. In drug discovery, 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has been studied as a lead compound for the development of new drugs. In material science, 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl benzoate has been studied for its potential applications in the development of organic electronics and sensors.
Eigenschaften
IUPAC Name |
(3-acetyl-2-methyl-1-phenylindol-5-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16-23(17(2)26)21-15-20(28-24(27)18-9-5-3-6-10-18)13-14-22(21)25(16)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFCSXTYZOQLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)

![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)
![5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)


![2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)
![ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4880330.png)

![11-(4-oxo-4H-chromen-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880344.png)